5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid
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Overview
Description
5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzylcarbamoylamino group attached to a hydroxybenzoic acid core
Mechanism of Action
Target of Action
The targets of a compound are typically proteins such as enzymes or receptors. The benzylcarbamoylamino and hydroxybenzoic acid groups suggest that this compound might interact with enzymes involved in amino acid metabolism or pathways involving benzoic acid derivatives .
Mode of Action
The compound could interact with its targets through various mechanisms, such as competitive inhibition, where it competes with a natural substrate for binding to an enzyme. The hydroxybenzoic acid moiety might form hydrogen bonds with its target, while the benzylcarbamoylamino group could undergo interactions with amino acid residues in the target protein .
Biochemical Pathways
Given the structural features of the compound, it might be involved in pathways related to amino acid metabolism or benzoic acid metabolism . The exact pathways and downstream effects would depend on the specific targets of the compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
- Quinone derivatives from oxidation.
- Amines from reduction.
- Nitro or halogenated derivatives from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
- 5-(Phenylcarbamoylamino)-2-hydroxybenzoic acid
- 5-(Methylcarbamoylamino)-2-hydroxybenzoic acid
- 5-(Ethylcarbamoylamino)-2-hydroxybenzoic acid
Comparison: 5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid is unique due to the presence of the benzyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets compared to its phenyl, methyl, or ethyl analogs. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
5-(benzylcarbamoylamino)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-7-6-11(8-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEHSISUXMYKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293141-48-6 |
Source
|
Record name | 5-[(benzylcarbamoyl)amino]-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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